DLinDMA

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

siRNA Delivery

Field: Biomedical Research, specifically in the delivery of small interfering RNA (siRNA).

Application: DLinDMA is used as a key lipid component of stable nucleic acid lipid particles (SNALPs) for siRNA delivery.

Methods: The structure of DLinDMA can be divided into three main regionsthe hydrocarbon chains, the linker, and the headgroup. DLinDMA is used in the formulation of SNALPs along with other components.

Results: DLinDMA was used in the first siRNA-LNPs to enter the clinic.

Gene Therapy

Field: Gene Therapy and Genetic Engineering.

Application: DLinDMA is used in lipid nucleic acid nanoparticles (LNP) for gene therapy applications.

Methods: DLinDMA is used as a component of LNPs, which are used for the delivery of therapeutic genetic materials.

DNA Plasmid Delivery

RNAi Delivery

Field: Biomedical Research, specifically in the delivery of RNA interference (RNAi).

Application: DLinDMA is used as a key lipid component of stable nucleic acid lipid particles (SNALPs) for RNAi delivery.

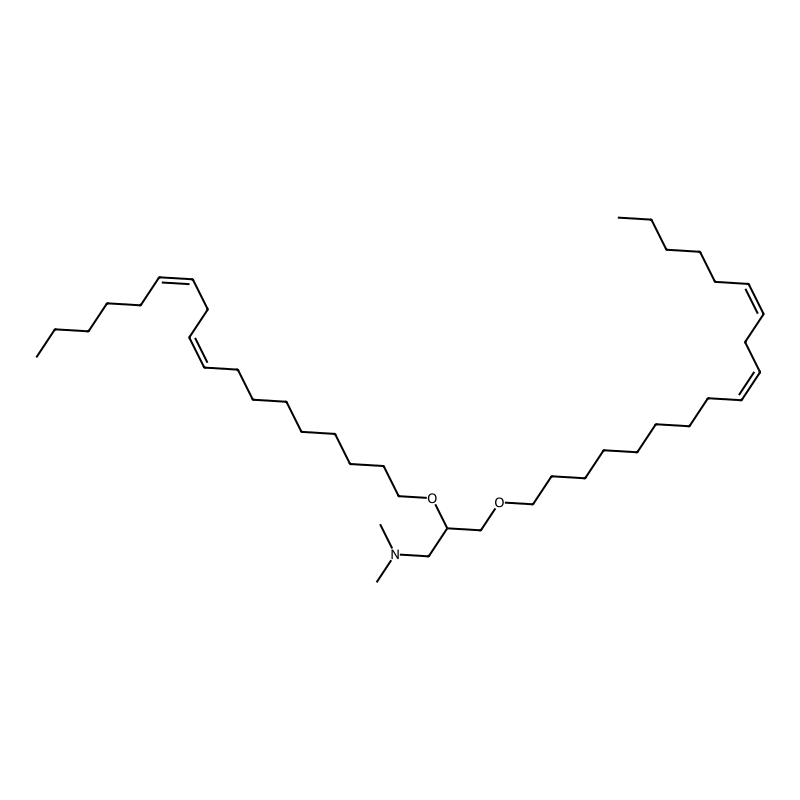

DLinDMA, or 1,2-dilinoleyloxy-3-dimethylaminopropane, is an ionizable cationic lipid notable for its role in the formulation of lipid nanoparticles (LNPs) for drug delivery, particularly in the context of small interfering RNA (siRNA) and messenger RNA (mRNA) therapies. This compound features a hydrophobic linoleyl tail and a dimethylamino group, which contribute to its ability to form stable nanoparticles that can encapsulate nucleic acids. The pKa of DLinDMA is approximately 6.7, indicating that it can exist in both cationic and neutral forms depending on the pH, which is crucial for its function in biological environments .

- Formation of Lipid Nanoparticles: DLinDMA can self-assemble with other lipids and nucleic acids to form LNPs. This process typically involves mixing an ethanolic solution of the lipids with an aqueous solution containing the nucleic acid, followed by dilution and ultrafiltration .

- Ionization: The dimethylamino group allows DLinDMA to become positively charged at lower pH levels, facilitating interaction with negatively charged nucleic acids such as siRNA .

- Stability Under UV Light: Studies have shown that DLinDMA may decompose under UV irradiation, which affects its stability compared to other similar compounds .

DLinDMA exhibits significant biological activity as a delivery agent for genetic material. Its primary application is in the delivery of siRNA for gene silencing. In vitro studies have demonstrated that LNPs containing DLinDMA efficiently deliver siRNA into cells, leading to substantial reductions in target gene expression, such as GAPDH . Moreover, its ability to form stable complexes with nucleic acids enhances cellular uptake and endosomal escape, critical for effective gene therapy.

The synthesis of DLinDMA typically involves several key steps:

- Preparation of Linoleyl Mesylate: This serves as the hydrophobic tail.

- Formation of the Core: The core is constructed using a 1,2-dihydroxypropane unit linked to a dimethylamino moiety.

- Coupling Reaction: The hydrophobic tail is coupled with the core via standard lipid synthesis techniques.

Alternative synthesis methods have been explored to create derivatives like DPalDMA, which incorporates palmitoleyl instead of linoleyl .

DLinDMA has several applications in biomedical research and therapy:

- Gene Therapy: Primarily used for delivering siRNA and mRNA to silence specific genes involved in various diseases.

- Vaccine Development: It has potential applications in mRNA vaccines due to its ability to enhance immune responses by delivering mRNA encoding antigens.

- Cancer Treatment: By facilitating targeted delivery of therapeutic agents directly to cancer cells, DLinDMA can improve treatment efficacy while minimizing side effects.

Studies have shown that DLinDMA interacts effectively with various types of nucleic acids and helper lipids in LNP formulations. For instance:

- Enhanced Delivery Potency: Compared to other cationic lipids like DLinDAP and DLinK-DMA, DLinDMA has shown superior performance in delivering siRNA into cells .

- Cellular Uptake Mechanisms: Research indicates that LNPs containing DLinDMA are taken up by cells through endocytosis, followed by endosomal escape facilitated by the lipid's cationic nature .

Several compounds share structural similarities with DLinDMA but differ in their properties and applications:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1,2-dilinoleyl-3-dimethylaminopropane (DLinDAP) | Similar head group; different tail structure | Enhanced stability and lower toxicity |

| 1,2-dilinoleyloxy-N,N-dimethylaminopropane (DLinK-DMA) | Contains keto group in place of one amine | Improved gene silencing potency |

| 1,2-dilinoleyl-4-(2-dimethylaminoethyl)-[1,3] | Modified head group for enhanced delivery | Targeted delivery capabilities |

These compounds highlight the versatility within the class of ionizable cationic lipids while emphasizing the unique properties of DLinDMA that make it particularly effective for certain applications.

The molecular weight of DLinDMA is consistently reported as 616.06 to 616.1 g/mol across multiple authoritative sources, with an exact mass of 615.595 Da [1] [2] [3]. The compound exhibits the molecular formula C41H77NO2, indicating a complex lipid structure with significant hydrophobic character [1] [2].

Elemental Analysis reveals the composition as 79.93% carbon, 12.60% hydrogen, 2.27% nitrogen, and 5.19% oxygen [3]. This composition reflects the predominantly hydrocarbon nature of the molecule, with the nitrogen-containing headgroup representing a minor but functionally critical component.

Structural Isomerism Analysis indicates that DLinDMA exists as a single structural form with fixed connectivity, exhibiting no classical structural isomerism. However, the molecule demonstrates significant geometric isomerism due to the presence of four double bonds in its linoleyl chains [4] [5]. Each double bond can exist in either the cis (Z) or trans (E) configuration, with the natural linoleyl configuration being (9Z,12Z)-octadeca-9,12-dienyl [1] [4].

The rotatable bond count of 35 provides DLinDMA with considerable conformational flexibility [1]. This high degree of rotational freedom allows the molecule to adopt various conformations, which is crucial for its membrane-interacting properties and its ability to facilitate endosomal escape in lipid nanoparticle formulations.

Notably, DLinDMA does not possess stereogenic centers, making it a non-chiral molecule [6]. This absence of optical isomerism simplifies its synthesis and characterization compared to chiral ionizable lipids, although recent research suggests that stereopure ionizable lipids may offer advantages in certain applications [6].

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 616.06-616.1 g/mol | Determines formulation concentrations |

| Exact Mass | 615.595 Da | Precise mass spectrometric identification |

| Rotatable Bonds | 35 | High conformational flexibility |

| Geometric Isomers | Multiple due to four double bonds | Affects biological activity |

| Chiral Centers | 0 | Non-chiral molecule |

Solubility Profiles in Organic Solvents

The solubility characteristics of DLinDMA in organic solvents are fundamental to its formulation and handling procedures. Dimethyl sulfoxide (DMSO) represents the most effective solvent, with DLinDMA achieving a solubility of 100.0 mg/mL (162.32 mM) [7] [8] [9]. This high solubility requires ultrasonication for complete dissolution, indicating strong intermolecular interactions that must be overcome during the dissolution process [8].

Ethanol solubility shows considerable variation across different sources, ranging from 3.0 mg/mL (4.87 mM) to 100 mg/mL (162.32 mM) [7] [8] [9]. This variation may reflect differences in measurement conditions, temperature, or the presence of water traces. The lower values likely represent more conservative estimates under standard conditions, while higher values may reflect optimized dissolution conditions or the presence of co-solvents.

Dimethylformamide (DMF) provides moderate solubility at approximately 2.0 mg/mL (~3.25 mM) [10]. This relatively low solubility in DMF compared to DMSO suggests that the polar aprotic nature of DMSO is particularly favorable for DLinDMA dissolution.

Other organic solvents have limited reported data, though the lipophilic nature of DLinDMA suggests it would be soluble in nonpolar organic solvents such as dichloromethane and chloroform. The molecule's amphiphilic structure, containing both hydrophobic linoleyl chains and a polar dimethylamino headgroup, creates a solubility profile that favors polar aprotic solvents over purely nonpolar or protic solvents.

| Solvent | Solubility (mg/mL) | Solubility (mM) | Classification |

|---|---|---|---|

| DMSO | 100.0 | 162.32 | Highly soluble |

| Ethanol | 3.0-100.0 | 4.87-162.32 | Variable |

| DMF | 2.0 | ~3.25 | Slightly soluble |

| DCM | Not reported | Not reported | Likely soluble |

| Chloroform | Not reported | Not reported | Likely soluble |

| Hexane | Not reported | Not reported | Likely insoluble |

The XLogP3-AA value of 14.5 confirms the highly lipophilic nature of DLinDMA [1]. This extreme lipophilicity reflects the dominance of the long-chain fatty acid components over the polar headgroup, which is consistent with its role as a membrane-interacting component in lipid nanoparticles.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Lin PJ, Tam YY, Hafez I, Sandhu A, Chen S, Ciufolini MA, Nabi IR, Cullis PR. Influence of cationic lipid composition on uptake and intracellular processing of lipid nanoparticle formulations of siRNA. Nanomedicine. 2013 Feb;9(2):233-46. doi: 10.1016/j.nano.2012.05.019. Epub 2012 Jun 12. PubMed PMID: 22698807.

3: Basha G, Novobrantseva TI, Rosin N, Tam YY, Hafez IM, Wong MK, Sugo T, Ruda VM, Qin J, Klebanov B, Ciufolini M, Akinc A, Tam YK, Hope MJ, Cullis PR. Influence of cationic lipid composition on gene silencing properties of lipid nanoparticle formulations of siRNA in antigen-presenting cells. Mol Ther. 2011 Dec;19(12):2186-200. doi: 10.1038/mt.2011.190. Epub 2011 Oct 4. PubMed PMID: 21971424; PubMed Central PMCID: PMC3242662.

4: Semple SC, Akinc A, Chen J, Sandhu AP, Mui BL, Cho CK, Sah DW, Stebbing D, Crosley EJ, Yaworski E, Hafez IM, Dorkin JR, Qin J, Lam K, Rajeev KG, Wong KF, Jeffs LB, Nechev L, Eisenhardt ML, Jayaraman M, Kazem M, Maier MA, Srinivasulu M, Weinstein MJ, Chen Q, Alvarez R, Barros SA, De S, Klimuk SK, Borland T, Kosovrasti V, Cantley WL, Tam YK, Manoharan M, Ciufolini MA, Tracy MA, de Fougerolles A, MacLachlan I, Cullis PR, Madden TD, Hope MJ. Rational design of cationic lipids for siRNA delivery. Nat Biotechnol. 2010 Feb;28(2):172-6. doi: 10.1038/nbt.1602. Epub 2010 Jan 17. PubMed PMID: 20081866.

5: Heyes J, Palmer L, Bremner K, MacLachlan I. Cationic lipid saturation influences intracellular delivery of encapsulated nucleic acids. J Control Release. 2005 Oct 3;107(2):276-87. PubMed PMID: 16054724.